molecular formula C11H6N2O3 B8572591 5-cyano-4-oxo-1H-quinoline-2-carboxylic acid

5-cyano-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8572591
M. Wt: 214.18 g/mol
InChI Key: FQOJECSAGXJVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-4-oxo-1H-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H6N2O3. It belongs to the quinolone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

5-cyano-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-10(6)9(14)4-8(13-7)11(15)16/h1-4H,(H,13,14)(H,15,16)

InChI Key

FQOJECSAGXJVGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=CC2=O)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and oxidation steps efficiently .

Chemical Reactions Analysis

Mechanism of Action

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